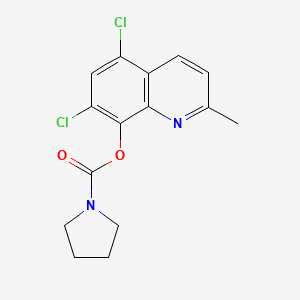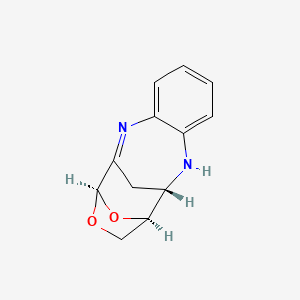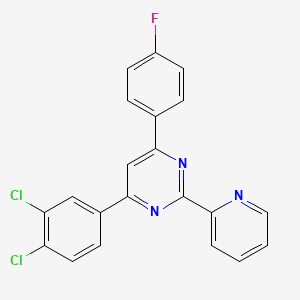![molecular formula C18H18N4O3 B11068349 3-[4-(1H-pyrrol-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068349.png)
3-[4-(1H-pyrrol-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrrole ring, a phenyl group, a tetrahydrofuran moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the phenyl group via electrophilic aromatic substitution. The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The tetrahydrofuran moiety is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in each step of the synthesis. Scale-up processes may also involve continuous flow chemistry techniques to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazine derivatives, which exhibit various biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their antimicrobial and anticancer properties.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c23-17(19-12-15-4-3-11-24-15)18-20-16(21-25-18)13-5-7-14(8-6-13)22-9-1-2-10-22/h1-2,5-10,15H,3-4,11-12H2,(H,19,23) |
InChI Key |
AIABRDKEFPAHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11068271.png)
![6-Bromo-4-(3,4-dimethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid](/img/structure/B11068273.png)

![11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one](/img/structure/B11068279.png)

![Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11068307.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068319.png)
![1-[(benzyloxy)methyl]-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11068323.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide](/img/structure/B11068344.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11068346.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11068359.png)

